3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol

Medicinal Chemistry Building Block Sourcing SAR Exploration

3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol (CAS 1851088-24-8) is a synthetic small-molecule building block belonging to the aminomethylcyclopropyl-substituted tetrahydrofuran (oxolane) class. Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g·mol⁻¹, and it features a tertiary alcohol at the oxolane 3-position directly attached to a 1-(aminomethyl)cyclopropyl fragment.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1851088-24-8
Cat. No. B6601640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol
CAS1851088-24-8
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2(CCOC2)O
InChIInChI=1S/C8H15NO2/c9-5-7(1-2-7)8(10)3-4-11-6-8/h10H,1-6,9H2
InChIKeyDQYCXTHFUBJJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol (CAS 1851088-24-8): Procurement-Relevant Identity and Physicochemical Baseline


3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol (CAS 1851088-24-8) is a synthetic small-molecule building block belonging to the aminomethylcyclopropyl-substituted tetrahydrofuran (oxolane) class . Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g·mol⁻¹, and it features a tertiary alcohol at the oxolane 3-position directly attached to a 1-(aminomethyl)cyclopropyl fragment . The compound is supplied at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment . Computed physicochemical descriptors include AlogP of 1.29 and a topological polar surface area (tPSA) of 90.65 Ų, with five hydrogen-bond acceptors and two hydrogen-bond donors .

Why Generic Substitution Is Not Viable for 3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol: Structural Determinants of Differentiation


Within the aminomethylcyclopropyl-oxolane chemical space, compounds differing by a single methyl group, the oxidation state of the oxolane substituent, or the connectivity of the aminomethyl and hydroxyl units exhibit distinct hydrogen-bonding capacities, steric profiles, and computed physicochemical descriptors. 3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol possesses a tertiary alcohol directly on the oxolane ring, yielding two hydrogen-bond donors , whereas the closest commercially available analogs, such as [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol (CAS 1862770-91-9), relocate the hydroxyl to an exocyclic methanol group and increase the molecular weight to 171.24 g·mol⁻¹ . Dimethylated variants further alter lipophilicity, ring conformation, and receptor-modulation profiles [1]. Consequently, generic interchange without empirical verification of target engagement, solubility, or metabolic stability is chemically unsound.

Quantitative Differentiation Evidence for 3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol Against Structural Analogs


Molecular Weight and Formula Differentiation vs. Methanol-Bearing Analogs

3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol (C₈H₁₅NO₂, MW 157.21) is lighter by one carbon and one oxygen atom relative to the closest methanol analog [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol (C₉H₁₇NO₂, MW 171.24) . This mass difference of 14.03 Da arises from the replacement of an exocyclic –CH₂OH group with a ring-hydroxyl, reducing the number of rotatable bonds from 7 to 7 (identical count but with different torsional profiles owing to the tertiary alcohol anchor) .

Medicinal Chemistry Building Block Sourcing SAR Exploration

Hydrogen-Bond Donor/Acceptor Topology vs. Dimethyl-Substituted Oxolane Analogs

The target compound presents two hydrogen-bond donors (the tertiary alcohol –OH and the primary amine –NH₂) and five hydrogen-bond acceptors (the ether oxygen, the alcohol oxygen, and the amine nitrogen), resulting in a tPSA of 90.65 Ų . In the dimethylated analog 3-[1-(aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol, the geminal dimethyl substitution on the oxolane ring increases steric bulk and lipophilicity, which has been correlated with CCR6 receptor modulatory activity in patent disclosures [1]. The absence of these methyl groups in the target compound preserves a more polar, less sterically encumbered pharmacophore, which can be advantageous or disadvantageous depending on the target pocket requirements; no head-to-head quantitative receptor occupancy data are publicly available for the target compound as of the evidence cutoff.

Receptor Modulation CCR6 Structure-Based Design

Computed Lipophilicity (AlogP) and Rotatable Bond Signature vs. Amino(cyclopropyl)methyl Regioisomer

The compound 3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol has a computed AlogP of 1.29 with 7 rotatable bonds , whereas the regioisomer 3-[amino(cyclopropyl)methyl]oxolan-3-ol (CAS 2171642-10-5, also C₈H₁₅NO₂, MW 157.21) differs by having the amine directly attached to the cyclopropyl-methyl bridge rather than the cyclopropyl ring itself . Although both share the same molecular formula, the connectivity difference alters the basicity of the amine (cyclopropyl-adjacent amine pKa ~9.5–10.5 vs. benzylic-type amine pKa ~8.5–9.5 by class-level estimation) and the conformational ensemble available for receptor binding.

Physicochemical Profiling ADME Prediction Fragment Library Design

Purity Specification and Storage Stability Profile vs. Class Peers

The target compound is commercially available at a minimum purity of 95% and is recommended for long-term storage in a cool, dry environment without the requirement for inert atmosphere or refrigeration . By comparison, the structurally related [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol is also supplied at 95% purity, but several aminomethyl-oxolane derivatives in this class require storage at 2–8°C under inert gas . The lower storage burden reduces operational cost and simplifies compound management workflows for large screening collections.

Compound Management Procurement Specifications Long-Term Storage

Evidence-Backed Application Scenarios for 3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Low-MW, Tertiary-Alcohol Scaffold

With a molecular weight of 157.21 Da and an AlogP of 1.29, this compound falls within ideal fragment-like property space (MW <250, logP <3.0) and provides a rigid, three-dimensional cyclopropyl-oxolane core with both hydrogen-bond-donating (tertiary alcohol, primary amine) and accepting functionality . Its lower molecular weight and distinct HBD/HBA topology compared to methanol- or dimethyl-bearing analogs make it a valuable addition to fragment screening libraries aimed at identifying novel ligand-efficient hits against targets where tertiary alcohol pharmacophores are underrepresented.

Structure-Activity Relationship (SAR) Exploration Around Aminomethyl-Cyclopropyl Containing Lead Series

Medicinal chemistry programs optimizing CCR6 modulators or sigma receptor ligands can use this compound as a non-dimethylated, lower-lipophilicity comparator to the gem-dimethyl CCR6-active scaffold described in US20250042881 [1]. The absence of additional methyl groups facilitates assessment of the contribution of steric bulk and lipophilicity to target potency, selectivity, and metabolic stability, enabling rational, property-based lead optimization rather than potency-driven molecular obesity.

Synthetic Intermediate for Complex Heterocyclic Library Production

The primary amine handle on the cyclopropyl ring provides a reactive vector for amide coupling, reductive amination, or sulfonamide formation, while the tertiary alcohol can serve as a protected or derivatized functional group in parallel synthesis workflows . Procurement at 95% purity with ambient storage compatibility enables cost-effective bulk acquisition for array synthesis, where the unique connectivity of the aminomethyl-cyclopropyl motif imparts conformational constraint not achievable with simple linear amino-alcohol building blocks.

Physicochemical Probe for Cellular Permeability and Solubility Assays of Bifunctional Oxolane Derivatives

Given its computed tPSA of 90.65 Ų and exactly two hydrogen-bond donors, this compound is predicted to reside near the boundary of oral bioavailability space (Veber rules) . It can be employed as a calibration standard or probe molecule in high-throughput PAMPA, Caco-2, or kinetic solubility assays to benchmark the permeability–solubility trade-off of oxolane-containing building blocks, providing directly actionable data for drug discovery project teams selecting core scaffolds.

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